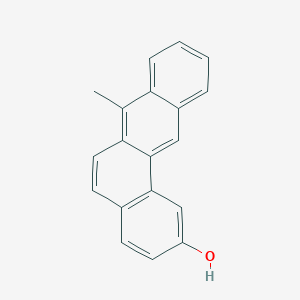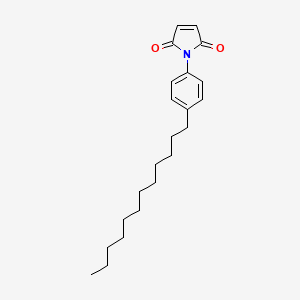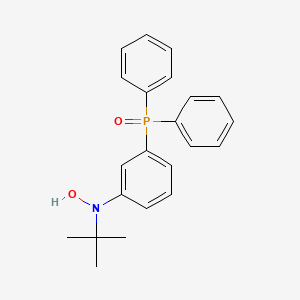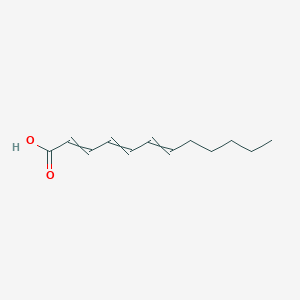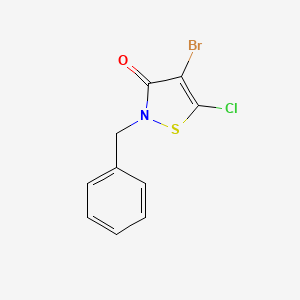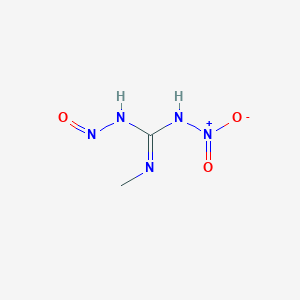![molecular formula C22H37BrSi4 B14466472 {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) CAS No. 72190-76-2](/img/structure/B14466472.png)
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is a complex organosilicon compound It features a bromo(diphenyl)silyl group attached to a methanetriyl backbone, which is further bonded to three trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of diphenylsilane with bromine to form bromo(diphenyl)silane. This intermediate is then reacted with a methanetriyl precursor and trimethylsilyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products.
Analyse Des Réactions Chimiques
Types of Reactions
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or alkoxides.
Reduction Reactions: The compound can be reduced using hydride donors like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can oxidize the silicon centers.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Reduction: Hydride donors in aprotic solvents.
Oxidation: Oxidizing agents in aqueous or organic solvents.
Major Products
Substitution: Formation of new silyl derivatives.
Reduction: Formation of silanes with reduced silicon centers.
Oxidation: Formation of silanols or siloxanes.
Applications De Recherche Scientifique
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which {[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric protection, while the bromo(diphenyl)silyl group can participate in electrophilic or nucleophilic reactions. The pathways involved often include the formation of silicon-carbon or silicon-oxygen bonds, which contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Diphenylsilane: Commonly used in hydrosilylation reactions.
Trimethylsilyl chloride: Widely used as a silylating agent.
Uniqueness
{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane) is unique due to its combination of a bromo(diphenyl)silyl group with three trimethylsilyl groups. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
72190-76-2 |
|---|---|
Formule moléculaire |
C22H37BrSi4 |
Poids moléculaire |
493.8 g/mol |
Nom IUPAC |
bromo-diphenyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H37BrSi4/c1-24(2,3)22(25(4,5)6,26(7,8)9)27(23,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19H,1-9H3 |
Clé InChI |
JGGUWCOPTRKVPS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


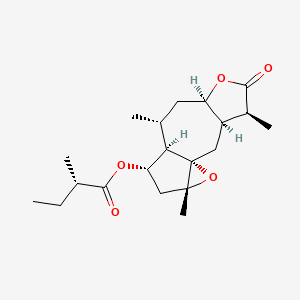
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)


